

Diethyl methylphosphonite CAS number 15715-41-0 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Diethyl methylphosphonite

Cat. No.: B091012

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An In-depth Technical Guide to **Diethyl Methylphosphonite** (CAS 15715-41-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl methylphosphonite (CAS No. 15715-41-0), a key organophosphorus compound, is a versatile and reactive reagent in organic synthesis. Characterized by its trivalent phosphorus atom, it serves as a crucial intermediate in the production of various agrochemicals, notably the herbicide glufosinate-ammonium.[1] Its electron-rich phosphorus center makes it a potent nucleophile, enabling its participation in a range of chemical transformations, including the Michaelis-Arbuzov reaction and various cross-coupling reactions.[1][2] This document provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, detailed experimental procedures for its synthesis, and a summary of its reactivity and applications.

Physicochemical Properties

Diethyl methylphosphonite is a colorless, flammable liquid with a pungent odor.[3] It is sensitive to air and moisture and hydrolyzes slowly in water.[4] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **Diethyl Methylphosphonite**

Property	Value	Reference
CAS Number	15715-41-0	[5]
Molecular Formula	C ₅ H ₁₃ O ₂ P	[5]
Molecular Weight	136.13 g/mol	[5]
Appearance	Colorless liquid	[6]
Boiling Point	47 °C @ 50 Torr	[4][7]
Density	0.9 g/cm ³	[4]
Refractive Index	1.4168	[4]
Flash Point	29.4 °C (84.9 °F)	
Solubility	Slightly soluble in Chloroform and Methanol. Slowly hydrolyzes in water.	[4]
Stability	Air and moisture sensitive.	[4]

Safety and Handling

Diethyl methylphosphonite is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor and is harmful if swallowed.[8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used. [9] Handling should be performed in a well-ventilated area, under an inert atmosphere (e.g., nitrogen), and away from ignition sources.[8][9]

Table 2: Hazard Information and Safety Precautions

Category	Information	Reference(s)
GHS Pictograms	Flammable liquid, Acute toxicity (oral)	[5]
Signal Word	Warning	[8]
Hazard Statements	H226: Flammable liquid and vapor. H302: Harmful if swallowed.	[8]
Precautionary Statements	P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.	[9]
First Aid	Ingestion: Rinse mouth. Consult a physician. Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution.	[8]
Storage	Store in a cool, well-ventilated place. Keep container tightly sealed. Handle and store under nitrogen to protect from moisture.	[8] [9]
Disposal	Dispose of as hazardous waste in accordance with local, state, and federal regulations.	[9]

Experimental Protocols: Synthesis

Several methods for the synthesis of **diethyl methylphosphonite** have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: From Diethyl Phosphite and Chloromethane

This method involves the reaction of diethyl phosphite with chloromethane gas in the presence of an acid-binding agent, such as triethylamine.[\[10\]](#)

- Reaction: Diethyl phosphite is reacted with chloromethane gas.
- Acid Scavenger: An acid-binding agent like triethylamine is used to neutralize the generated acid.[\[10\]](#)
- Reaction Conditions: The reaction is typically carried out at a temperature of 50-200 °C (preferably 80-120 °C) for 1-12 hours (preferably 2-5 hours).[\[10\]](#) The pressure is maintained at 0.4-0.8 MPa by continuously passing chloromethane gas.[\[10\]](#)
- Work-up: After the reaction, the mixture is filtered. The filtrate, containing the product, is then subjected to distillation to obtain pure **diethyl methylphosphonite**.[\[10\]](#) A reported distillation cut is 120-122 °C, yielding a product with 98.5% purity and a yield of 78.6%.[\[10\]](#)

Method 2: From Methyl Phosphine Dichloride and Ethanol

This approach utilizes methyl phosphine dichloride and ethanol with an acid-binding agent, such as calcium oxide, to produce **diethyl methylphosphonite**.[\[11\]](#) This method is highlighted as a lower-cost and more environmentally friendly option suitable for industrial production.[\[11\]](#)

- Reactants: Methyl phosphine dichloride, ethanol, and calcium oxide (as the acid-binding agent).[\[11\]](#)
- Procedure:

- Ethanol, calcium oxide, and a solvent (e.g., xylene) are mixed in a reactor and heated to reflux to remove water.[11]
- Under inert gas protection, the mixture is cooled, and methyl phosphine dichloride is slowly added dropwise.[11]
- The reaction temperature is maintained at 0-40 °C until the reaction is complete.[11]
- Insoluble substances are removed by filtration.[11]
- The filtrate is purified by reduced pressure rectification to yield the final product.[11]

Method 3: From Phosphorus Trichloride and Ethanol

This two-step synthesis starts with phosphorus trichloride and ethanol.

- Step 1: Phosphorus trichloride reacts with ethanol in the presence of an acid-binding agent like N,N-dimethylaniline to form diethyl chlorophosphite.[3]
- Step 2: The resulting diethyl chlorophosphite is then reacted with a Grignard reagent, methylmagnesium chloride, to produce **diethyl methylphosphonite**.[3]
- Purification: The product is isolated and purified using a suitable solvent, achieving a purity of 97.5% with a reported yield of 40.3%.[3]

Reactivity and Applications

The synthetic utility of **diethyl methylphosphonite** stems from the nucleophilic character of its trivalent phosphorus atom.[1]

Intermediate in Agrochemical Synthesis

A primary application of **diethyl methylphosphonite** is as a key intermediate in the synthesis of the broad-spectrum herbicide, glufosinate-ammonium.[1][10] The synthesis pathway involves further reactions of **diethyl methylphosphonite** to build the final herbicide structure.[10]

Precursor to Other Organophosphorus Compounds

The trivalent phosphorus center is susceptible to oxidation, readily forming more stable pentavalent phosphorus compounds.^[1] It participates in reactions analogous to the Michaelis-Arbuzov reaction, where it reacts with alkyl halides. In this reaction, the phosphorus atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a pentavalent phosphinate ester.^[1]

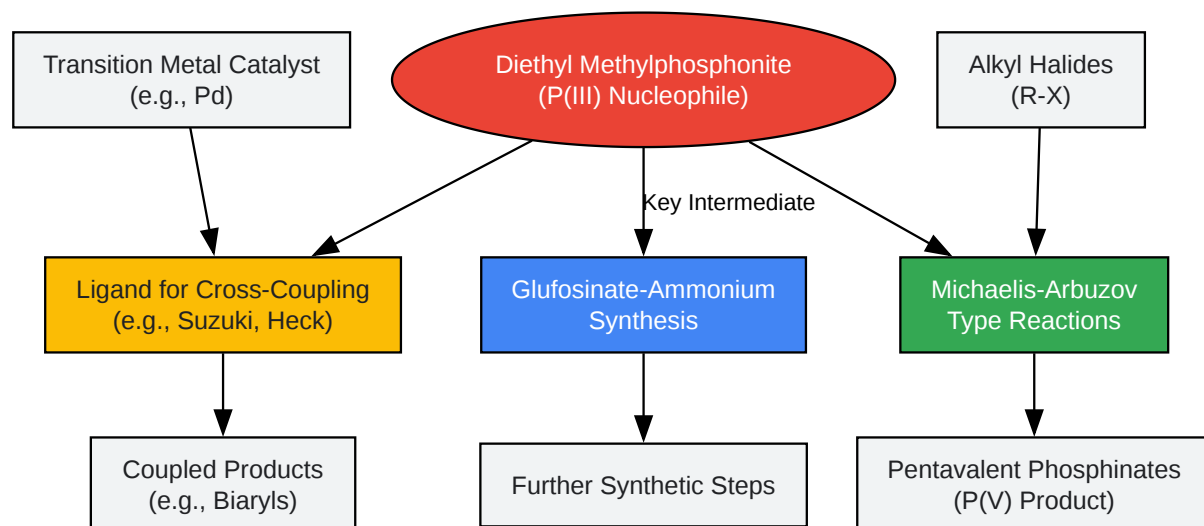
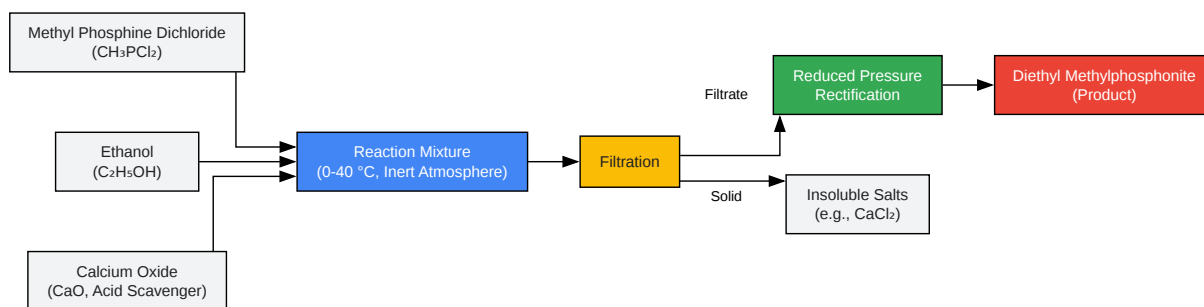
Ligand in Cross-Coupling Reactions

Diethyl methylphosphonite also serves as a ligand in various transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions include:

- Suzuki-Miyaura Coupling^[2]
- Heck Reaction^[2]
- Sonogashira Coupling^[2]
- Stille Coupling^[2]
- Buchwald-Hartwig Cross Coupling^[2]
- Negishi Coupling^[2]
- Hiyama Coupling^[2]

Visualizations

The following diagrams illustrate a typical synthesis workflow and the central role of **diethyl methylphosphonite** in chemical synthesis.



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- To cite this document: BenchChem. [Diethyl methylphosphonite CAS number 15715-41-0 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091012#diethyl-methylphosphonite-cas-number-15715-41-0-properties]

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